molecular formula C15H14O2 B13486465 3-(4-Ethoxyphenyl)benzaldehyde

3-(4-Ethoxyphenyl)benzaldehyde

Cat. No.: B13486465
M. Wt: 226.27 g/mol
InChI Key: NJFZHUZSOOLIFA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)benzaldehyde is a high-purity organic compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Benzaldehyde derivatives with extended aromatic systems, such as this one, serve as valuable intermediates in various scientific fields. Based on research into analogous structures, this compound may be of interest in organic synthesis, particularly as a precursor for the development of more complex molecules. Similar compounds are investigated for their potential in creating nonlinear optical (NLO) materials, which are relevant for photonics and laser technology applications . Furthermore, research on related molecules explores their role as intermediates in the synthesis of pharmaceuticals and other fine chemicals . The ethoxyphenyl moiety can contribute to the molecular properties, making it a subject of study in material science and medicinal chemistry research. Researchers can utilize this compound to build complex structures like Schiff bases, chalcones, or stilbazole derivatives, which are classes of compounds known for their diverse chemical and physical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-11H,2H2,1H3

InChI Key

NJFZHUZSOOLIFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethoxyphenyl)benzaldehyde is a bi-aryl aromatic aldehyde with a molecular structure that suggests moderate polarity and significant potential for solubility in a range of organic solvents. This technical guide provides a comprehensive analysis of its expected solubility characteristics, grounded in fundamental principles of physical chemistry and supported by data from structurally analogous compounds. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive resource, offering a robust framework for solvent selection in synthesis, purification, and formulation development. We will explore the theoretical underpinnings of its solubility, present a qualitative and estimated quantitative solubility profile, detail rigorous experimental protocols for empirical determination, and introduce advanced computational models for solubility prediction.

Table of Contents
  • Introduction to 3-(4-Ethoxyphenyl)benzaldehyde

  • Theoretical Framework for Solubility

  • Predicted Solubility Profile

  • Experimental Determination of Solubility

  • Advanced Solubility Prediction Models

  • References

Introduction to 3-(4-Ethoxyphenyl)benzaldehyde

3-(4-Ethoxyphenyl)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the 3-position with a 4-ethoxyphenyl group. The presence of the aldehyde functional group, the ether linkage, and the two aromatic rings defines its physicochemical properties and, consequently, its solubility behavior.

1.1. Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's properties is foundational to predicting its solubility.

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol

  • Structure:

    
    (Image generated for illustrative purposes)
    

The key structural features influencing solubility are:

  • Aromatic Rings: The two phenyl rings contribute to the nonpolar character of the molecule, favoring solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, enhancing solubility in protic and other polar solvents.[1]

  • Ether Linkage (-O-): The ethoxy group's ether oxygen is also a hydrogen bond acceptor and contributes to the molecule's overall polarity.

Based on these features, a balanced solubility profile is anticipated. While the large aromatic system suggests poor solubility in water, it is expected to be soluble in many common organic solvents. For a structurally similar compound, 4-ethoxybenzaldehyde, it is described as poorly soluble in water but soluble in organic solvents and oils.[2]

Table 1: Estimated Physicochemical Properties of 3-(4-Ethoxyphenyl)benzaldehyde and Related Analogues

Property3-(4-Ethoxyphenyl)benzaldehyde (Estimated)4-Ethoxybenzaldehyde[2][3]3-Phenylbenzaldehyde[4][5]
Molecular Weight 226.27 g/mol 150.17 g/mol 182.22 g/mol
Boiling Point > 300 °C (Predicted)249-250 °C~318 °C (Predicted)
Melting Point Solid at STP (Predicted)13-14 °CLiquid at STP
logP (Octanol/Water) ~4.0 (Predicted)2.233.4
Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar intermolecular forces.

2.1. Intermolecular Forces at Play

The dissolution of 3-(4-Ethoxyphenyl)benzaldehyde in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene. The large, polarizable electron system of the biphenyl structure will lead to significant dispersion interactions.

  • Dipole-Dipole Interactions: The polar aldehyde group creates a permanent dipole, leading to favorable interactions with other polar molecules like acetone, ethyl acetate, and dichloromethane.[1][8]

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors.[9] This is a critical factor for solubility in protic solvents like alcohols (methanol, ethanol).

The interplay of these forces dictates the solubility spectrum. The large nonpolar surface area from the aromatic rings will drive solubility in less polar solvents, while the polar functional groups will promote solubility in more polar environments.

2.2. Logical Flow of Solubility Prediction

The following diagram illustrates the decision-making process for predicting solubility based on molecular characteristics.

G cluster_solute Solute: 3-(4-Ethoxyphenyl)benzaldehyde cluster_solvent Solvent Characteristics cluster_prediction Solubility Prediction Solute Molecular Structure - Two Phenyl Rings (Nonpolar) - Aldehyde Group (Polar) - Ether Linkage (Polar) Solvent_NP Nonpolar Solvents (e.g., Hexane, Toluene) Primary Force: Dispersion Solute->Solvent_NP Large nonpolar surface area favors interaction Solvent_PA Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) Forces: Dipole-Dipole, Dispersion Solute->Solvent_PA Aldehyde & Ether dipoles interact with solvent dipoles Solvent_PP Polar Protic Solvents (e.g., Ethanol, Methanol) Forces: H-Bonding, Dipole-Dipole, Dispersion Solute->Solvent_PP Aldehyde & Ether oxygens accept H-bonds Prediction High Solubility in moderately polar to polar aprotic solvents. Good solubility in polar protic solvents. Lower solubility in highly nonpolar solvents. Solvent_NP->Prediction Solvent_PA->Prediction Solvent_PP->Prediction

Caption: Logical workflow for predicting solubility.

Predicted Solubility Profile

While quantitative experimental data is not available, a qualitative and estimated quantitative profile can be constructed based on the principles discussed and data from similar compounds.

3.1. Qualitative Solubility Assessment
  • High Solubility: Expected in solvents that can engage in both dispersion and dipole-dipole interactions. This includes ketones (acetone), esters (ethyl acetate), chlorinated solvents (dichloromethane), and ethers (tetrahydrofuran, THF). A study on a similar substituted benzaldehyde showed maximum solubility in acetone and chloroform.[10]

  • Good to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. The ability to accept hydrogen bonds is key, but the large nonpolar scaffold may limit very high solubility compared to smaller aldehydes. As the carbon chain of aldehydes increases, their solubility in water decreases significantly, but they remain soluble in organic solvents.[8][9][11][12]

  • Moderate to Low Solubility: Expected in nonpolar aliphatic solvents like hexane. While dispersion forces are present, the solvent cannot effectively solvate the polar aldehyde group.

  • Insoluble: Expected in water. The large hydrophobic structure (two phenyl rings and an ethyl group) will dominate, making it practically insoluble, similar to benzaldehyde itself.[4]

3.2. Estimated Quantitative Solubility Table

The following table provides estimated solubility ranges at ambient temperature (20-25°C). These are not empirically verified values for the target compound but are educated estimations for guiding experimental work.

Table 2: Estimated Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Common Organic Solvents

SolventSolvent TypePredicted PolarityEstimated Solubility Range ( g/100 mL)Rationale
Hexane Nonpolar AliphaticVery Low1 - 5Dominated by dispersion forces; poor solvation of polar groups.
Toluene Nonpolar AromaticLow10 - 30Aromatic nature provides favorable π-π interactions with the solute's phenyl rings.
Dichloromethane Polar AproticModerate> 50Good balance of polarity to solvate the aldehyde and ability to interact with the nonpolar parts.
Diethyl Ether Polar AproticLow20 - 40Ether can solvate the polar groups, but its overall low polarity is a good match.
Ethyl Acetate Polar AproticModerate> 50Strong dipole-dipole interactions and capacity as an H-bond acceptor.
Acetone Polar AproticHigh> 50Highly polar, excellent for solvating the carbonyl group.
Tetrahydrofuran (THF) Polar AproticModerate> 50Cyclic ether structure provides excellent solvation for both polar and nonpolar moieties.
Acetonitrile Polar AproticHigh10 - 30High polarity, but may be less effective at solvating the large nonpolar part than other polar aprotics.
Methanol Polar ProticHigh20 - 40Strong hydrogen bond acceptor capability of the solvent.
Ethanol Polar ProticHigh30 - 50Slightly less polar than methanol, providing a better balance for the nonpolar structure.
Water Polar ProticVery High< 0.1Large hydrophobic structure prevents dissolution.
Experimental Determination of Solubility

To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a reliable and widely used technique.[6]

4.1. Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for determining equilibrium solubility.

Objective: To determine the saturation solubility of 3-(4-Ethoxyphenyl)benzaldehyde in a selected solvent at a constant temperature.

Materials:

  • 3-(4-Ethoxyphenyl)benzaldehyde (solid, >98% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks (20 mL)

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-(4-Ethoxyphenyl)benzaldehyde to a vial. "Excess" means enough solid remains undissolved at equilibrium. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixture at a constant rate for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be validated. c. Causality Check: The goal is to ensure the system has reached a true thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Preparation: a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. c. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Trustworthiness Check: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.

  • Analysis: a. Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of 3-(4-Ethoxyphenyl)benzaldehyde in the diluted sample using a pre-calibrated HPLC or UV-Vis method. c. Self-Validation: A calibration curve must be prepared using standards of known concentration. The correlation coefficient (R²) of the curve should be >0.999 to ensure analytical accuracy.

  • Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L, g/100 g solvent).

4.2. Experimental Workflow Diagram

G A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate (Constant Temp. Shaking, 24-48h) A->B C 3. Settle Undissolved Solid (2h at Temp.) B->C D 4. Withdraw & Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample Accurately D->E F 6. Quantify Concentration (e.g., HPLC with Calibration Curve) E->F G 7. Calculate Solubility F->G

Caption: Isothermal Shake-Flask Solubility Workflow.

Advanced Solubility Prediction Models

For more precise, in-silico predictions, computational models like Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable tools in modern drug development.

5.1. Hansen Solubility Parameters (HSP)

HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] A substance is likely to dissolve in a solvent when their respective Hansen parameters are similar.

The distance (Ra) between a solute and a solvent in Hansen space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if Ra is less than the interaction radius (R₀) of the solute.

While the specific HSP values for 3-(4-Ethoxyphenyl)benzaldehyde are not published, we can use values for benzaldehyde as a reference point to understand which solvents are theoretically a good match.[9]

Table 3: Hansen Solubility Parameters for Benzaldehyde and Select Solvents (MPa⁰.⁵)

SubstanceδD (Dispersion)δP (Polar)δH (H-Bonding)
Benzaldehyde 19.47.45.3
Toluene18.01.42.0
Acetone15.510.47.0
Ethanol15.88.819.4
Hexane14.90.00.0

Source: Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.[9]

This data shows that acetone is a closer match in polar and hydrogen bonding parameters to benzaldehyde than hexane, which aligns with our qualitative predictions. The addition of the ethoxyphenyl group would likely increase the δD and slightly alter the δP and δH values.

5.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without requiring extensive experimental data.[1][15][16][17]

The methodology involves:

  • Performing a quantum chemical calculation (DFT) for the molecule of interest in a virtual conductor environment.

  • This generates a screening charge density (σ-profile) on the molecule's surface, which serves as a detailed descriptor of its polarity.

  • Statistical thermodynamics are then used to calculate the chemical potential of the solute in any solvent, from which solubility can be derived.

COSMO-RS is particularly powerful because it can predict solubility in mixed solvent systems and can account for conformational effects of the solute.[18] This method represents the state-of-the-art for a priori solubility prediction and would be the recommended approach for obtaining highly accurate theoretical values for 3-(4-Ethoxyphenyl)benzaldehyde.[1][17]

Conclusion

3-(4-Ethoxyphenyl)benzaldehyde is predicted to be a versatile compound with high solubility in a range of polar aprotic solvents such as THF, acetone, and ethyl acetate, and good solubility in polar protic solvents like ethanol. Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons but moderate in aromatic hydrocarbons. This guide provides the theoretical foundation for these predictions, a robust experimental protocol for their empirical validation, and an introduction to advanced computational tools for more precise in-silico screening. This integrated approach of theoretical prediction and experimental validation provides a strong framework for scientists and developers working with this compound, enabling rational solvent selection and accelerating research and development timelines.

References
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (2026).
  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 4-Ethoxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]

  • HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved February 10, 2026, from [Link]

  • Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved February 10, 2026, from [Link]

  • Aldehyde. (2026, January 29). Britannica. Retrieved February 10, 2026, from [Link]

  • Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK, 3(4), 259.
  • 3-Ethoxy-4-pentyloxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. Retrieved February 10, 2026, from [Link]

  • 14.10: Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • 3-phenyl benzaldehyde. (n.d.). FooDB. Retrieved February 10, 2026, from [Link]

  • Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002).
  • Chemical Properties of Benzaldehyde, 3-ethoxy-. (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024). Industrial & Engineering Chemistry Research.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]

  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2025).
  • Hansen Solubility Parameters. (n.d.). Retrieved February 10, 2026, from [Link]

  • 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]

  • 4-(4-Methoxyphenoxy)benzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • 3-Phenylbenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 4-methoxysalicylaldehyde. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]

  • Benzaldehyde, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

  • 4-Phenylbenzaldehyde. (n.d.). ChemBK. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Knoevenagel Condensation of 3-(4-Ethoxyphenyl)benzaldehyde with Malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] This nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, yields α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3][4]

This application note provides an in-depth guide to the synthesis of 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile, a specialized chalcone-like scaffold. The reaction condenses 3-(4-Ethoxyphenyl)benzaldehyde with malononitrile, a highly reactive methylene source. The resulting product incorporates the biphenyl ether motif, a privileged structure in medicinal chemistry, making it a valuable building block for drug discovery professionals. We present a robust protocol using piperidine, a classic and highly effective secondary amine catalyst, explaining the causality behind each step to ensure reproducibility and high yield.

Reaction Mechanism: The Role of Iminium and Enolate Intermediates

While the Knoevenagel condensation is broadly catalyzed by weak bases, the use of a secondary amine like piperidine introduces a specific and highly efficient mechanistic pathway involving an iminium ion.[5][6][7] This is distinct from catalysis by tertiary amines. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

The reaction proceeds through the following key steps:

  • Enolate Formation: Piperidine acts as a base, deprotonating the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion (enolate).[7][8][9] This enolate is the key carbon nucleophile.

  • Iminium Ion Formation: Concurrently, piperidine reacts with the carbonyl carbon of 3-(4-Ethoxyphenyl)benzaldehyde to form a carbinolamine intermediate. This intermediate rapidly eliminates water to produce a highly electrophilic iminium ion.[5][10] The formation of this iminium ion is often the rate-determining step and is what makes secondary amine catalysis particularly effective, as it activates the aldehyde towards nucleophilic attack.[5][11]

  • C-C Bond Formation: The malononitrile enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral addition intermediate.[5][10]

  • Catalyst Regeneration and Dehydration: The intermediate undergoes a final elimination step, expelling the piperidine catalyst and a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product.[5][10]

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of Piperidine in Knoevenagel Condensation Reactants Aldehyde + Malononitrile + Piperidine Iminium Iminium Ion (Electrophile) Reactants->Iminium Aldehyde Activation Enolate Malononitrile Enolate (Nucleophile) Reactants->Enolate Deprotonation Addition C-C Bond Formation (Addition Intermediate) Iminium->Addition Nucleophilic Attack Enolate->Addition Product α,β-Unsaturated Product + Regenerated Piperidine Addition->Product Elimination & Catalyst Regeneration Product->Reactants Catalytic Cycle

Caption: Figure 1: Catalytic Cycle of Piperidine in Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-(4-Ethoxyphenyl)benzaldehyde≥97%Sigma-Aldrich-
Malononitrile≥99%Sigma-AldrichToxic! Handle with extreme care.
Piperidine≥99%Sigma-AldrichCorrosive, flammable.
Ethanol (Absolute)ACS GradeFisher ScientificSolvent for reaction and recrystallization.
Deionized Water--For work-up.
Hydrochloric Acid (1M)--For neutralization (optional).
100 mL Round-Bottom Flask--
Magnetic Stirrer & Stir Bar--
Condenser--If refluxing.
Buchner Funnel & Flask--For vacuum filtration.
TLC Plates (Silica Gel 60 F254)--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(4-Ethoxyphenyl)benzaldehyde (1.06 g, 5.0 mmol, 1.0 equiv) and malononitrile (0.33 g, 5.0 mmol, 1.0 equiv).

  • Dissolution: Add 20 mL of absolute ethanol to the flask. Place a magnetic stir bar in the flask and stir the mixture at room temperature until all solids are completely dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (50 µL, ~0.5 mmol, 10 mol%) to the stirring solution. A slight color change may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.

  • Product Isolation: Upon completion, a precipitate will likely have formed. Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with 10 mL of cold ethanol, followed by 20 mL of deionized water to remove any residual catalyst and unreacted malononitrile.

  • Purification: The crude product is often of high purity. For superior analytical purity, recrystallize the solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Caption: Figure 2: Experimental Workflow for Synthesis.

Data Summary and Product Characterization

Expected Results
ParameterValue
Molecular FormulaC₁₈H₁₄N₂O
Molecular Weight274.32 g/mol
Theoretical Yield1.37 g
Expected Experimental Yield85-95%
Physical AppearanceOff-white to pale yellow crystalline solid
Expected Melting Point132-134 °C (literature values may vary)[12]
Spectroscopic Characterization

The identity and purity of the synthesized 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile should be confirmed using standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9-7.0 (m, 8H, Ar-H)

    • δ 7.75 (s, 1H, vinylic =CH)

    • δ 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160-158 (Ar C-O)

    • δ 160.0 (vinylic =CH)

    • δ 135-120 (Ar-C)

    • δ 114, 113 (C≡N)

    • δ 82.0 (quaternary vinylic carbon)

    • δ 63.8 (-OCH₂)

    • δ 14.8 (-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~2220 cm⁻¹ (sharp, strong, C≡N stretch)

    • ~1600-1580 cm⁻¹ (C=C aromatic and vinylic stretches)

    • ~1250 cm⁻¹ (strong, C-O ether stretch)

  • Mass Spectrometry (ESI+):

    • m/z 275.12 [M+H]⁺, 297.10 [M+Na]⁺

Applications in Research and Drug Development

The synthesized compound is a member of the benzylidenemalononitrile class, which is structurally related to chalcones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The presence of the 3-(4-ethoxyphenyl) moiety provides a handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This protocol provides a reliable and scalable route to a key intermediate for such programs.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Perform all steps in a certified chemical fume hood.

  • Reagent Hazards:

    • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Use with extreme caution.

    • Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.

    • Ethanol: Flammable liquid and vapor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (2018). International Journal of Advanced Research in Chemical Science, 5(8), 17-30.
  • Lopes, J. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5271–5280. Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry, 34(1), 1-10. Available from: [Link]

  • van der Pijl, F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(53), 33695-33713. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Appaturi, J. N., et al. (2020). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 49(33), 11449-11465. Available from: [Link]

  • Lopes, J. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5271–5280. Available from: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2018). Figshare. Available from: [Link]

  • Reddy, B. M., et al. (2007). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Influence of solvents on Knoevenagel condensation reaction. (2023). ResearchGate. Retrieved from [Link]

  • Kulkarni, K., & Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters, 6(4), 263-276.
  • Solvent-Free Synthesis of Chalcones. (2007). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (2018). JETIR, 5(8), 534-540.
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020, May 17). YouTube. Retrieved from [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-mediated Process [Supporting Information]. Royal Society of Chemistry. Available from: [Link]

Sources

oxidation of 3-(4-Ethoxyphenyl)benzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a validated protocol for the oxidation of 3-(4-Ethoxyphenyl)benzaldehyde (Substrate 1 ) to 3-(4-Ethoxyphenyl)benzoic acid (Product 2 ). While various oxidative methods exist (e.g., Jones, KMnO₄), this guide utilizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄).[1] This method is selected for its high chemoselectivity, mild conditions, and compatibility with the electron-rich ethoxy-substituted biaryl system, which is prone to electrophilic aromatic substitution (chlorination) side reactions if not properly managed.

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Scientific Grounding & Rationale

The Chemical Challenge

The substrate contains two distinct phenyl rings:

  • Ring A (Benzaldehyde core): The site of oxidation.[2]

  • Ring B (4-Ethoxyphenyl): An electron-rich aromatic ring due to the ethoxy (+M) effect.

Critical Risk: The primary byproduct of chlorite oxidation is hypochlorous acid (HOCl). In standard conditions, HOCl acts as a potent electrophile, capable of chlorinating the electron-rich Ring B (ortho to the ethoxy group). The Solution: This protocol mandates the use of a chlorine scavenger (2-methyl-2-butene) in large excess.[1] The scavenger reacts preferentially with HOCl to form a chlorohydrin, protecting the biaryl scaffold.

Reaction Mechanism

The reaction proceeds via the formation of chlorous acid (HClO₂), which adds to the aldehyde carbonyl.[1][3][4] A pericyclic fragmentation follows, yielding the carboxylic acid and HOCl.[1][3]

PinnickMechanism Aldehyde Aldehyde (R-CHO) Intermediate Hemiacetal Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid Chlorous Acid (HClO2) ChlorousAcid->Intermediate Transition Pericyclic Transition State Intermediate->Transition H-Transfer Product Carboxylic Acid (R-COOH) Transition->Product HOCl HOCl (Byproduct) Transition->HOCl HOCl->Aldehyde Side Rxn (Chlorination) SafeWaste Chlorohydrin (Inert Waste) HOCl->SafeWaste + Scavenger (FAST) Scavenger Scavenger (2-Me-2-butene) Scavenger->SafeWaste

Figure 1: Mechanism of Pinnick Oxidation highlighting the critical role of the scavenger in preventing side reactions.[3]

Reagents & Equipment

ReagentEquiv.[3][5][6]RoleGrade
3-(4-Ethoxyphenyl)benzaldehyde 1.0Substrate>97% HPLC
Sodium Chlorite (NaClO₂) 1.5 - 2.0Oxidant80% Tech Grade
Sodium Dihydrogen Phosphate (NaH₂PO₄) 3.0Buffer (pH ~3.5)Monohydrate
2-Methyl-2-butene 10.0 - 15.0HOCl Scavenger2M in THF or Neat
tert-Butanol (t-BuOH) SolventCo-solventReagent Grade
Water (Milli-Q) SolventCo-solventDeionized

Equipment:

  • Jacketed glass reactor or round-bottom flask (3-neck).

  • Overhead stirrer (magnetic stirring acceptable <5g scale).

  • Internal temperature probe.

  • Addition funnel (pressure-equalizing).

  • pH meter or strips (range 0-6).

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In the reaction vessel, dissolve Substrate 1 (1.0 equiv) in a mixture of t-BuOH and water (3:1 v/v).

    • Note: Acetonitrile (ACN) can be substituted for t-BuOH if solubility is an issue, but t-BuOH suppresses esterification side reactions.

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv) in one portion.

    • Critical: Ensure this is added before the oxidant to prime the system against chlorination.

Step 2: Oxidant Delivery
  • Preparation: Prepare a separate aqueous solution containing NaClO₂ (1.5 equiv) and NaH₂PO₄ (3.0 equiv). Dissolve fully.

  • Addition: Add the oxidant solution dropwise to the reaction vessel over 30–60 minutes via the addition funnel.

    • Temperature Control: Maintain internal temperature between 15°C and 25°C. The reaction is slightly exothermic.

    • Observation: The solution may turn pale yellow due to transient ClO₂ generation. This is normal.

Step 3: Reaction Monitoring (IPC)
  • Timepoint: Check after 2 hours.

  • Method: HPLC or TLC (50% EtOAc/Hexane).

  • Target: >98% consumption of aldehyde.

  • Troubleshooting: If reaction stalls, check pH. It must be acidic (pH 3–4). If pH > 5, add small aliquots of 1M HCl or more NaH₂PO₄ buffer.

Step 4: Workup & Purification (Self-Validating System)

This workup leverages the acidity of the product to separate it from neutral impurities (unreacted aldehyde) and inorganic salts.

WorkupWorkflow RxnMix Crude Reaction Mixture Quench Quench: Add aq. Na2SO3 (Destroys excess oxidant) RxnMix->Quench Basify Basify: Add 1M NaOH to pH 10 (Forms R-COO- Na+) Quench->Basify Wash Wash: Extract with EtOAc Basify->Wash OrgLayer Organic Layer (Contains Neutral Impurities) Wash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Wash->AqLayer Keep Acidify Acidify: Add 1M HCl to pH 2 (Precipitates Product) AqLayer->Acidify Filter Filtration & Drying Acidify->Filter FinalProduct Pure 3-(4-Ethoxyphenyl)benzoic acid Filter->FinalProduct

Figure 2: Acid-Base extraction workflow ensuring high purity without column chromatography.

  • Quench: Add saturated aqueous Na₂SO₃ (0.5 equiv) to destroy excess hypochlorite/chlorite. Stir for 15 mins.

  • Basify: Adjust pH to ~10–11 using 1M NaOH. The carboxylic acid converts to its water-soluble sodium salt.

  • Wash: Extract the aqueous mixture with Ethyl Acetate (2x).

    • Logic: Unreacted aldehyde and non-acidic byproducts migrate to the organic layer. Discard organic layer.

  • Acidify: Carefully acidify the aqueous layer with 1M HCl to pH ~2.

    • Result: The product, 3-(4-Ethoxyphenyl)benzoic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.

Process Analytical Technology (PAT)

For rigorous quantification, use the following HPLC method:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm (aromatic) and 280 nm (phenol ether)
Retention Time Aldehyde (~8.5 min) < Acid (~7.2 min) [Acid elutes earlier in RP due to polarity]

Safety & Hazards

  • Sodium Chlorite: Strong oxidizer. Contact with acids releases chlorine dioxide (ClO₂), a toxic and explosive gas. Always mix NaH₂PO₄ and NaClO₂ in solution before adding to the reaction, or add them slowly to avoid gas spikes. Conduct all operations in a fume hood.

  • 2-Methyl-2-butene: Highly flammable and volatile. Keep cold.

References

  • Pinnick Oxidation Mechanism & Scope

    • Title: Pinnick oxidation - Wikipedia / Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Oxidation of Electron-Rich Benzaldehydes

    • Title: Pinnick Oxidation: Mechanism, Applications, Scope & Limit
    • Source: PSIBERG
    • URL:[Link]

  • General Protocol for Aldehyde to Acid Conversion

    • Title: Synthesis of carboxylic acids by oxidation of aldehydes[1][2][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Safety Assessment of Benzaldehyde Derivatives

    • Title: Final report on the safety assessment of benzaldehyde[13]

    • Source: PubMed (NIH)
    • URL:[Link]

Sources

Application Note & Protocol: Synthesis of Novel Chalcones Using 3-(4-Ethoxyphenyl)benzaldehyde as a Key Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of chalcones utilizing 3-(4-ethoxyphenyl)benzaldehyde as a primary reactant. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic use of 3-(4-ethoxyphenyl)benzaldehyde allows for the introduction of a biphenyl-like ether linkage, a motif of interest in contemporary drug design for enhancing molecular recognition and pharmacokinetic profiles. This guide details a robust, base-catalyzed Claisen-Schmidt condensation protocol, explains the mechanistic rationale behind the experimental design, and presents the necessary steps for purification and characterization.

Introduction: The Significance of Chalcones in Drug Discovery

Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][4] This structural feature, particularly the reactive α,β-unsaturated keto group, is largely responsible for their broad spectrum of pharmacological activities.[5][6] The versatility of the Claisen-Schmidt condensation reaction, the cornerstone of chalcone synthesis, allows for the facile introduction of diverse substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships (SAR).[7][8]

The selection of 3-(4-ethoxyphenyl)benzaldehyde as a starting material is deliberate. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability, while the meta-substituted biphenyl ether structure provides a flexible yet defined scaffold for interaction with biological targets. The resulting chalcones are novel compounds with potential for development into potent therapeutic agents.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of chalcones is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[7] This reaction involves the aldol condensation of a substituted benzaldehyde with an acetophenone.[9]

The mechanism proceeds as follows:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-(4-ethoxyphenyl)benzaldehyde.

  • Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is driven by the formation of a highly conjugated system, which imparts significant thermodynamic stability to the final product.

The choice of a strong base is critical to ensure the deprotonation of the acetophenone, initiating the reaction. The use of ethanol as a solvent is common as it effectively dissolves both the reactants and the base.[5][6]

Reaction Scheme Visualization

Caption: General workflow for the synthesis of chalcones.

Detailed Experimental Protocol

This protocol describes the synthesis of a chalcone derivative from 3-(4-ethoxyphenyl)benzaldehyde and a generic substituted acetophenone (e.g., 4'-methoxyacetophenone).

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-(4-Ethoxyphenyl)benzaldehyde≥98% PuritySigma-Aldrich
4'-Methoxyacetophenone≥98% PurityAlfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Ethanol (95%)Reagent GradeVWR Chemicals
Hydrochloric Acid (HCl), concentratedACS Reagent GradeJ.T. Baker
Distilled Water
Ethyl AcetateHPLC Grade
HexaneHPLC Grade
Silica Gel for Column Chromatography60 Å, 230-400 mesh
TLC Plates (Silica Gel 60 F254)
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3-(4-ethoxyphenyl)benzaldehyde (10 mmol) and 4'-methoxyacetophenone (10 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Add this NaOH solution (10 mL) dropwise to the ethanolic solution of the reactants over a period of 30 minutes with vigorous stirring. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[5]

  • Reaction Monitoring: The reaction mixture will typically become turbid and change color. Continue stirring vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.[5]

  • Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture by slowly adding dilute hydrochloric acid (1-2 N) until the pH is approximately 7. A solid precipitate of the crude chalcone will form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from hot ethanol or purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[6]

Characterization

The structure and purity of the synthesized chalcone should be confirmed by standard analytical techniques:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify the characteristic α,β-unsaturated carbonyl (C=O) stretch (typically ~1650 cm⁻¹) and C=C stretching frequencies.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry (the protons of the α,β-unsaturated system typically show a large coupling constant, J ≈ 16 Hz, indicative of a trans-configuration).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Self-Validating Systems and Causality

  • Why dropwise addition of base? A slow, dropwise addition of the NaOH solution prevents a rapid, exothermic reaction and minimizes side reactions, such as the self-condensation of the acetophenone.

  • Why maintain a temperature of 20-25°C? This temperature range provides a balance between a reasonable reaction rate and the suppression of unwanted side products. Higher temperatures can lead to Cannizzaro-type reactions with the aldehyde.[5]

  • Why neutralize with acid? Neutralization protonates the phenoxide (if any) and quenches the reaction by neutralizing the base catalyst, allowing the less soluble chalcone product to precipitate out of the aqueous solution.

  • Why wash with cold water? Washing with cold water removes residual base and salts while minimizing the loss of the organic product, which has some slight solubility in water that increases with temperature.

Visualization of the Synthetic Workflow

Caption: Step-by-step experimental workflow for chalcone synthesis.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of novel chalcones derived from 3-(4-ethoxyphenyl)benzaldehyde. This precursor allows for the creation of compounds with unique structural features relevant to modern drug discovery. By understanding the underlying principles of the Claisen-Schmidt condensation, researchers can adapt and optimize this protocol for the synthesis of a diverse library of chalcone derivatives for biological screening.

References

  • Choudhary, A. et al. (2011). Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128. [Link: Available through academic databases, specific public URL not provided in search result]
  • Di Mambro, T. et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(13), 3021. [Link: https://www.mdpi.com/1420-3049/29/13/3021]
  • Saleem, M. et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules, 19(2), 1586-1601. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270557/]
  • Patil, S. B. et al. (2019). Synthesis of Some Chalcone Derivatives and Screening of their Antimicrobial Activity. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 343-351. [Link: Available through academic databases, specific public URL not provided in search result]
  • JETIR (2019). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 6(6). [Link: https://www.jetir.org/papers/JETIR1907S35.pdf]
  • YouTube (2021). Synthesis of Substituted Chalcones. [Link: https://www.youtube.
  • ResearchGate (2015). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. [Link: https://www.researchgate.
  • Pharma Scholars Library (2012). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 2(1). [Link: Available through academic databases, specific public URL not provided in search result]
  • Shri R.L.T. College of Science (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. [Link: Available through academic databases, specific public URL not provided in search result]
  • ACS Publications (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(2), 1695–1705. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.0c02488]
  • SciSpace (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Research & Technology, 6(5). [Link: https://www.ijert.
  • YouTube (2021). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. [Link: https://www.youtube.
  • ResearchGate (2021). Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link: https://www.researchgate.

Sources

Strategic Functionalization of 3-(4-Ethoxyphenyl)benzaldehyde: A Gateway to High-Efficiency OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Meta-Conjugation Advantage

In the pursuit of high-efficiency Organic Light Emitting Diodes (OLEDs), the management of triplet energy (


) and solubility is paramount. 3-(4-Ethoxyphenyl)benzaldehyde  represents a high-value "Lead Scaffold" for synthesizing next-generation emitters and host materials.

Unlike its para-substituted counterparts, the meta-linkage (3-position) of the benzaldehyde moiety effectively interrupts extended


-conjugation. This structural feature preserves high triplet energy (

), making derivatives of this scaffold ideal for Thermally Activated Delayed Fluorescence (TADF) systems and Blue Phosphorescent Hosts , where preventing reverse energy transfer is critical. Concurrently, the 4-ethoxy group serves as a solubility enhancer without introducing the excessive steric bulk of tert-butyl groups, ensuring high film quality during solution processing or vacuum deposition.

This guide details two primary functionalization pathways:

  • Imidazole-Based Deep Blue Emitters (via Multicomponent Condensation).

  • Donor-Acceptor TADF Emitters (via Knoevenagel Condensation).

Strategic Functionalization Pathways

The aldehyde functionality serves as the reactive "hook" for constructing charge-transfer chromophores. The following workflow illustrates the divergence from the core scaffold into two distinct material classes.

Functionalization_Pathways Scaffold 3-(4-Ethoxyphenyl) benzaldehyde (Core Scaffold) Reaction_A Reaction A: Phenanthrenequinone + NH4OAc Scaffold->Reaction_A Debus-Radziszewski Condensation Reaction_B Reaction B: Active Methylene (Malononitrile/Carbazole) Scaffold->Reaction_B Knoevenagel Condensation Product_A Phenanthroimidazole Derivative (Deep Blue Emitter/Host) Reaction_A->Product_A Imidazole Ring Formation Product_B Vinyl-Linked D-A System (TADF Emitter) Reaction_B->Product_B C=C Bond Formation

Figure 1: Divergent synthesis pathways transforming the aldehyde handle into rigid heterocycles (A) or conjugated charge-transfer systems (B).

Protocol A: Synthesis of Phenanthroimidazole Blue Emitters

Phenanthroimidazole derivatives are robust electron-transporting materials with high thermal stability. By utilizing 3-(4-Ethoxyphenyl)benzaldehyde, we introduce a "twisted" biphenyl motif that suppresses aggregation-caused quenching (ACQ) in the solid state.

Mechanistic Rationale

The reaction follows the Debus–Radziszewski imidazole synthesis . The aldehyde condenses with the dione (phenanthrenequinone) and ammonia source to close the imidazole ring. The meta-ethoxy phenyl group at the C2 position of the imidazole acts as a steric spacer, maintaining high color purity (narrow FWHM).

Materials
  • Precursor: 3-(4-Ethoxyphenyl)benzaldehyde (1.0 eq)

  • Reactant: 9,10-Phenanthrenequinone (1.0 eq)

  • Ammonia Source: Ammonium Acetate (

    
    , 10 eq)
    
  • Solvent: Glacial Acetic Acid

  • Catalyst: None (Acidic solvent acts as catalyst)

Step-by-Step Procedure
  • Charge: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (10 mmol) and 3-(4-Ethoxyphenyl)benzaldehyde (10 mmol) in 30 mL of glacial acetic acid.

  • Activation: Add ammonium acetate (100 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) under an inert nitrogen atmosphere for 12 hours. The solution will darken as the heterocycle forms.
    
  • Quench: Cool the mixture to room temperature. Pour the reaction solution slowly into 200 mL of ice-cold water under vigorous stirring. A precipitate will form.

  • Filtration: Filter the precipitate and wash predominantly with water, followed by a small amount of cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize the crude product from DMF/Ethanol or purify via silica gel column chromatography (Eluent: Dichloromethane/Ethyl Acetate).

  • Validation: Verify structure via

    
    -NMR. The disappearance of the aldehyde proton (
    
    
    
    ) and appearance of the imidazole N-H (broad singlet,
    
    
    ) confirms conversion.

Protocol B: Synthesis of TADF Emitters via Knoevenagel Condensation

To achieve Thermally Activated Delayed Fluorescence (TADF) , a molecule must separate its HOMO and LUMO orbitals to minimize the singlet-triplet energy gap (


).[1] The Knoevenagel condensation allows the attachment of strong acceptor units (like malononitrile) to the donor-functionalized aldehyde.
Mechanistic Rationale

The aldehyde reacts with an active methylene compound. The meta-linkage of the starting material is crucial here; it prevents full delocalization between the donor (ethoxy-phenyl ring) and the acceptor (vinyl-nitrile group), creating the "twisted intramolecular charge transfer" (TICT) state necessary for TADF.

Materials
  • Precursor: 3-(4-Ethoxyphenyl)benzaldehyde (1.0 eq)

  • Acceptor: Malononitrile (1.2 eq) or Carbazole-based acetonitrile derivatives.

  • Catalyst: Piperidine (drops) or Glycine (for milder conditions).

  • Solvent: Ethanol or Toluene.

Step-by-Step Procedure
  • Dissolution: Dissolve 3-(4-Ethoxyphenyl)benzaldehyde (5 mmol) and Malononitrile (6 mmol) in 20 mL of Ethanol.

  • Catalysis: Add 3-5 drops of piperidine.

  • Reaction: Stir at room temperature for 4 hours. If precipitation does not occur, heat to

    
    .
    
  • Isolation: The product usually precipitates as a solid. Filter and wash with cold ethanol.

  • Sublimation (Critical for OLEDs): Recrystallization is insufficient for device-grade materials. Purify the dried solid via thermal gradient sublimation at high vacuum (

    
    ) to remove trace ionic impurities (catalyst residues).
    

Device Architecture & Performance Metrics

To evaluate the synthesized materials, they are integrated into a standard OLED stack.

Standard Device Stack

The following diagram illustrates the placement of the functionalized material (as an Emitter or Host).

OLED_Stack Cathode Cathode: LiF (1nm) / Al (100nm) ETL ETL: TPBi (40nm) (Electron Transport) ETL->Cathode EML EML: Target Material (Doped or Non-doped) EML->ETL HTL HTL: TAPC (30nm) (Hole Transport) HTL->EML HIL HIL: PEDOT:PSS (40nm) HIL->HTL Anode Anode: ITO Glass Anode->HIL

Figure 2: Standard OLED architecture. The functionalized 3-(4-Ethoxyphenyl)benzaldehyde derivative serves as the Emissive Layer (EML).

Expected Material Properties (Comparative Data)

The following table summarizes the expected shifts in properties when converting the aldehyde scaffold into the final OLED materials.

PropertyCore ScaffoldPhenanthroimidazole Derivative (Protocol A)Knoevenagel TADF Adduct (Protocol B)
Role IntermediateDeep Blue Emitter / HostGreen/Yellow TADF Emitter
HOMO (eV) -5.8-5.6 (Stabilized by imidazole)-5.9 (Deepened by nitrile)
LUMO (eV) -2.1-2.4-3.6 (Strong Acceptor)
Triplet Energy (

)
High (>2.8 eV)High (~2.6 eV)Tunable (Low

)
Solubility HighGood (due to ethoxy chain)Moderate
Thermal Stability (

)
Low (<200°C)High (>400°C)Medium (~300°C)

Note: Energy levels are estimated based on analogous biphenyl/imidazole systems cited in literature.

References

  • Phenanthroimidazole Synthesis: Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview. MDPI.

  • TADF Design Principles: The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Royal Society of Chemistry.[2]

  • Biphenyl Host Materials: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host.[3] ACS Applied Materials & Interfaces.[3]

  • Knoevenagel Protocols: A Simple and Highly Versatile Procedure for the Knoevenagel Condensation.[4] Russian Journal of Organic Chemistry.[4]

  • General OLED Materials: Organic Light-Emitting Diode (OLED) Materials Catalog. TCI Chemicals.

Sources

Troubleshooting & Optimization

preventing homocoupling during 3-(4-Ethoxyphenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde, a common intermediate in drug development. Our focus is to address and resolve one of the most persistent challenges in its Suzuki-Miyaura cross-coupling synthesis: the formation of homocoupling byproducts.

Part 1: Frequently Asked Questions (FAQs) - Understanding Homocoupling

This section addresses the fundamental principles behind the homocoupling side reactions that plague the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde.

Q1: What is homocoupling in the context of this Suzuki-Miyaura reaction?

Homocoupling is an undesired side reaction where two identical molecules couple together instead of the intended cross-coupling of two different partners. In the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde from 3-formylphenylboronic acid and 1-bromo-4-ethoxybenzene, two primary homocoupling byproducts can form:

  • Boronic Acid Homocoupling: Two molecules of 3-formylphenylboronic acid react to form 3,3'-diformylbiphenyl .

  • Aryl Halide Homocoupling: Two molecules of 1-bromo-4-ethoxybenzene react to form 4,4'-diethoxybiphenyl .

These symmetrical biphenyl impurities can be difficult to separate from the desired product due to similar polarities, leading to reduced yields and complex purification steps.

Q2: What is the primary cause of boronic acid homocoupling?

The homocoupling of boronic acids is predominantly mediated by Palladium(II) species.[1][2] While the main catalytic cycle relies on Pd(0), Pd(II) can be present for two main reasons:

  • Use of Pd(II) Precatalysts: Many common and stable palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced in situ to Pd(0). This reduction process can itself consume the boronic acid to produce the homocoupled dimer.[1]

  • Oxidation of the Catalyst: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[2][3] Any dissolved oxygen in the reaction mixture can oxidize Pd(0) to Pd(II), which then enters the homocoupling pathway instead of the desired cross-coupling cycle. This is often the most significant and overlooked cause of this side reaction.[2]

Q3: Why is the choice of ligand so critical for preventing homocoupling?

The ligand's role extends beyond simply stabilizing the palladium center. Its structural and electronic properties directly influence the rates of the different steps in the catalytic cycle.[4]

  • Steric Hindrance: Bulky ligands, such as electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a sterically crowded environment around the palladium atom. This steric bulk accelerates the final, product-forming reductive elimination step for the cross-coupled product and can sterically disfavor the formation of intermediates leading to the more symmetric homocoupled products.[4][5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial, rate-limiting oxidative addition step with the aryl halide and promotes the overall efficiency of the cross-coupling cycle, helping it outcompete the homocoupling side reactions.[4]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This guide is structured to help you diagnose the specific issues in your experiment and implement targeted solutions.

Observation 1: My main impurity is 3,3'-diformylbiphenyl (boronic acid dimer).

This is the most common homocoupling issue and points directly to excess Pd(II) in your reaction flask.

Troubleshooting Protocol:

  • Evaluate Your Degassing Procedure: This is the highest-impact, lowest-cost intervention.

    • Problem: Insufficient removal of dissolved oxygen is oxidizing your Pd(0) catalyst.

    • Solution: Implement a rigorous degassing protocol. Subsurface sparging, where a needle is placed below the solvent surface to bubble an inert gas (Nitrogen or Argon) through the mixture for 20-30 minutes before adding the catalyst, is highly effective.[2] For maximum efficiency, especially on a small scale, perform at least three freeze-pump-thaw cycles.

  • Re-evaluate Your Palladium Source:

    • Problem: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can initiate homocoupling during its initial reduction to Pd(0).[1]

    • Solution: Switch to a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, use modern, well-defined precatalysts (e.g., Buchwald precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.

  • Introduce a Mild Reducing Agent:

    • Problem: Even with good technique, trace Pd(II) can form.

    • Solution: The addition of a mild reducing agent can scavenge Pd(II) without interfering with the main cycle. Potassium formate (HCO₂K) has been shown to be effective in suppressing boronic acid homocoupling.[2]

Observation 2: I'm getting a mix of homocoupling byproducts and my reaction is sluggish.

This suggests that the primary cross-coupling pathway is kinetically slow, giving the side reactions more time to occur.

Troubleshooting Protocol:

  • Optimize Your Ligand:

    • Problem: A simple ligand like triphenylphosphine (PPh₃) may not be sufficiently electron-rich or bulky to promote rapid cross-coupling, especially with challenging substrates.[6]

    • Solution: Switch to a more advanced ligand. For aryl-aryl couplings, bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are the modern standard and can dramatically accelerate the reaction.[5][7]

  • Check Your Base:

    • Problem: The base is essential for activating the boronic acid for the transmetalation step.[5][8] An inappropriate, weak, or impure base will stall the catalytic cycle.

    • Solution: Ensure you are using a suitable base and in sufficient quantity (typically 2-3 equivalents). Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. For difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective.[9] The base should be a fine, dry powder to ensure maximum surface area and reactivity.

  • Adjust the Temperature:

    • Problem: The reaction may lack the thermal energy to overcome the activation barrier for oxidative addition or reductive elimination.

    • Solution: Most Suzuki couplings require heating, often in the range of 80-110 °C.[9] If your reaction is slow at 80 °C, cautiously increasing the temperature may improve the rate. However, be aware that excessive heat can also accelerate catalyst decomposition.

Troubleshooting Summary Table
Problematic Observation Primary Cause Recommended Solution(s) Scientific Rationale
High Boronic Acid Dimer Oxygen contamination; Pd(II) precatalyst1. Rigorous degassing (N₂/Ar sparge).[2]2. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄).3. Add potassium formate.[2]Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.
Sluggish Reaction, Mixed Byproducts Inefficient catalytic turnover1. Use a bulky, electron-rich ligand (e.g., SPhos).[4]2. Use a stronger/purer base (e.g., Cs₂CO₃).[9]3. Optimize temperature (80-110 °C).Accelerates the rate-limiting steps (oxidative addition, reductive elimination) of the desired cross-coupling cycle.
Low Yield, Starting Material Remains Catalyst deactivation; Poor reagent quality1. Ensure boronic acid is pure and not degraded.2. Use fresh, high-purity solvents and base.3. Check ligand:palladium ratio (typically 1:1 to 4:1).[10]Impurities can poison the catalyst. Boronic acids can degrade via protodeboronation.

Part 3: Visualized Mechanisms & Workflows

Visual aids are crucial for understanding the complex interplay of factors in the Suzuki-Miyaura reaction.

Suzuki_Cycle Diagram 1: Suzuki Catalytic Cycle with Homocoupling Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd PdII Pd(II) Species Pd0->PdII Oxidation Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OxAdd->Trans Product Ar-Ar' (Cross-Coupled Product) Trans->Product Reductive Elimination Product->Pd0 ArX 1-Bromo-4-ethoxybenzene (Ar-X) ArX->OxAdd Oxidative Addition ArBOH 3-Formylphenylboronic Acid (Ar'-B(OH)₂) ArBOH->Trans Homo_Product Ar'-Ar' (Boronic Acid Dimer) ArBOH->Homo_Product Base Base (e.g., K₂CO₃) Base->Trans PdII->Homo_Product Homocoupling Pathway Oxygen O₂ (Oxygen) Oxygen->Pd0

Caption: Suzuki catalytic cycle for 3-(4-Ethoxyphenyl)benzaldehyde synthesis.

Troubleshooting_Flowchart Diagram 2: Homocoupling Troubleshooting Workflow start High Homocoupling Observed check_byproduct Identify Primary Byproduct (via GC-MS, LC-MS, or NMR) start->check_byproduct boronic_dimer Boronic Acid Dimer is Major Impurity (e.g., 3,3'-diformylbiphenyl) check_byproduct->boronic_dimer Boronic Dimer mixed_byproducts Mixture of Byproducts / Sluggish Reaction check_byproduct->mixed_byproducts Mixed / Unclear action_oxygen Action: 1. Improve Degassing (N₂/Ar Sparge) 2. Switch to Pd(0) Precatalyst 3. Add Mild Reductant (e.g., K-Formate) boronic_dimer->action_oxygen action_kinetics Action: 1. Use Bulky, Electron-Rich Ligand 2. Verify Base Strength and Purity 3. Optimize Temperature mixed_byproducts->action_kinetics

Caption: Step-by-step workflow for diagnosing and solving homocoupling issues.

Part 4: Optimized Experimental Protocol

This protocol incorporates best practices to proactively minimize homocoupling during the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde.

Reagents:

  • 1-Bromo-4-ethoxybenzene (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-ethoxybenzene (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing (CRITICAL STEP): Add the toluene/water solvent mixture. Submerge a long needle into the liquid and vigorously bubble nitrogen gas through the stirred mixture for 30 minutes to remove all dissolved oxygen. After sparging, maintain a positive pressure of nitrogen.

  • Catalyst Addition: To the now oxygen-free mixture, add the Pd(PPh₃)₄ catalyst (0.02 eq). The mixture will typically turn yellow or orange.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(4-Ethoxyphenyl)benzaldehyde. The absence of 3,3'-diformylbiphenyl and 4,4'-diethoxybiphenyl should be confirmed by NMR or LC-MS analysis.

By implementing these robust diagnostic and procedural controls, researchers can significantly improve the yield and purity of 3-(4-Ethoxyphenyl)benzaldehyde, streamlining a critical step in the drug development pipeline.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Miller, S. J. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(4), 646–652. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Kinzel, T., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8563–8569. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

Sources

purification of 3-(4-Ethoxyphenyl)benzaldehyde from boronic acid residues

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-34EPB Status: Active Topic: Removal of Boronic Acid Residues from Biaryl Aldehydes

Diagnostic Overview: The "Sticky" Impurity

The Issue: You have performed a Suzuki-Miyaura coupling to synthesize 3-(4-Ethoxyphenyl)benzaldehyde . Despite running a silica gel column, your NMR shows broad multiplets in the aromatic region (7.2–8.0 ppm) that do not integrate correctly, or your product streaks significantly on TLC plates.

The Root Cause: The impurity is residual boronic acid (or its pinacol ester). Unlike typical organic impurities, boronic acids possess a unique amphiphilic nature and Lewis acidity that complicates standard purification:

  • Boroxine Cycle: Boronic acids spontaneously dehydrate to form trimeric anhydrides (boroxines), creating a complex equilibrium mixture.

  • Silanol Bonding: The empty p-orbital on the boron atom forms reversible hydrogen bonds or covalent interactions with the silanol groups (

    
    ) on silica gel, causing severe tailing/streaking.
    
  • Solubility Matching: The lipophilicity of the ethoxyphenyl ring often makes the impurity co-elute with your target biaryl aldehyde.

Visualizing the Problem:

BoronInteractions cluster_0 Equilibrium in Solution cluster_1 Interaction with Stationary Phase BA Free Boronic Acid (Monomer) BX Boroxine (Trimer) BA->BX - H2O Complex Silica-Boronate Complex (Streaking) BA->Complex H-Bonding / Reversible Covalent BX->BA + H2O Silica Silica Gel (Si-OH) Silica->Complex

Figure 1: The dynamic equilibrium of boronic acids complicates chromatography. The formation of boroxines and interactions with silica gel lead to poor separation efficiency.

Primary Protocol: The Bisulfite Adduct (Chemo-Selective)

Recommendation Level: ⭐⭐⭐⭐⭐ (Gold Standard) Why this works: This method utilizes the aldehyde functionality of your product. Sodium bisulfite (


) forms a water-soluble adduct with aldehydes.[1] Boronic acids and other non-aldehyde impurities remain in the organic layer, allowing for a perfect phase separation.

Reagents Required:

  • Saturated aqueous Sodium Bisulfite (

    
    )[1][2]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )[1]
  • Methanol (optional, for solubility)[3]

Step-by-Step Workflow:

  • Solubilization: Dissolve your crude reaction mixture in a minimal amount of EtOAc. If the solid is stubborn, add a small amount of Methanol (MeOH) to ensure the aldehyde is in solution.

  • Adduct Formation: Add an excess (2-3 equiv.) of saturated aqueous

    
     .
    
  • Agitation: Shake vigorously in a separatory funnel for 5–10 minutes. Note: If a thick white precipitate forms, this is the bisulfite adduct. Do not discard!

  • Separation (The Critical Step):

    • If precipitate forms: Filter the solid.[2][4] Wash the solid with pure EtOAc (to remove boronic acid) and keep the solid.

    • If no precipitate (biphasic): Separate the layers. Keep the Aqueous Layer (contains product adduct). Discard the Organic Layer (contains boronic acid).

  • Wash: Wash the aqueous layer (or the filtered solid redissolved in water) with fresh EtOAc (

    
    ) to ensure all lipophilic impurities are removed.
    
  • Regeneration: Treat the aqueous phase (or solid) with basic solution (10%

    
     or 1M 
    
    
    
    ) until pH > 10. Stir for 15 minutes. This reverses the adduct, freeing the aldehyde.[4]
  • Extraction: Extract the regenerated aldehyde with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.

Data Validation:

Parameter Crude Mixture After Bisulfite Purification
Appearance Yellow/Brown Oil or Solid Off-white/Pale Yellow Solid
1H NMR (CHO) ~10.0 ppm (Integrated < 1.[3]0) ~10.0 ppm (Integrated 1.0)

| Boronic Impurity | Present (7.2–8.0 ppm) | Absent |

Secondary Protocol: Sorbitol Scavenging (Boron-Selective)

Recommendation Level: ⭐⭐⭐⭐ (High Efficiency, Mild) When to use: If the bisulfite method is too tedious or if your aldehyde is sterically hindered (unlikely for benzaldehyde, but good to know). Mechanism: 1,2-diols (like Sorbitol) form stable, water-soluble cyclic boronate esters with boronic acids, effectively pulling them into the aqueous phase.

Protocol:

  • Dissolve crude material in a non-polar solvent (DCM or

    
    ).
    
  • Prepare a Sorbitol/Base wash solution :

    • 5-10% w/v D-Sorbitol in 1M aqueous

      
      .
      
  • Wash the organic layer vigorously with this solution (

    
    ).
    
  • The boronic acid forms a water-soluble "ate" complex and is removed in the aqueous wash.

  • Wash with brine, dry, and concentrate.

SorbitolScavenging Step1 Organic Phase (Product + Boronic Acid) Step2 Add Aqueous Sorbitol + Na2CO3 Step1->Step2 Step3 Phase Separation Step2->Step3 Org Organic Layer (Purified Aldehyde) Step3->Org Retain Aq Aqueous Layer (Boronate-Sorbitol Complex) Step3->Aq Discard

Figure 2: The Sorbitol Scavenging Workflow. The high affinity of boronic acids for cis-1,2-diols in basic media drives the impurity into the aqueous waste.

Troubleshooting & FAQs

Q1: Can I use an oxidative workup (


/NaOH) to remove the boronic acid? 
A: NO.  While this is a standard technique for biaryls, it is forbidden  for your specific molecule. Hydrogen peroxide will oxidize your aldehyde group to a carboxylic acid (3-(4-ethoxyphenyl)benzoic acid). You will lose your product. Stick to the Bisulfite or Sorbitol methods.

Q2: My product is still streaking on the column after workup. A: If you must run a column, deactivate the silica.

  • Solution: Add 1% Triethylamine (TEA) to your eluent system.

  • Reason: TEA blocks the acidic silanol sites on the silica gel, preventing the residual boronic acid (and the aldehyde) from hydrogen bonding too strongly.

Q3: I used a Pinacol Ester, not the free acid. Does this change things? A: Yes. Pinacol esters are much more stable and lipophilic; they may not wash out with simple base.

  • Fix: You must hydrolyze the ester first. Treat the crude with Sodium Periodate (

    
    ) in THF/Water/Acid to cleave the pinacol, then use the Sorbitol wash. Alternatively, the Bisulfite method (Protocol 2) is indifferent to the boron species and will still work effectively.
    
References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5][6] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[5] [Link]

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. [Link]

Sources

Technical Support Center: Minimizing Air Oxidation of 3-(4-Ethoxyphenyl)benzaldehyde

[1]

Current Status: Operational Ticket ID: OXI-34-ETHOXY-BENZ Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Silent Killer" of Aldehydes

You are likely working with 3-(4-Ethoxyphenyl)benzaldehyde , a biaryl intermediate often synthesized via Suzuki-Miyaura coupling.[1] While the ethoxy group provides some electronic stabilization to the aromatic ring, the aldehyde moiety remains the "Achilles' heel."[1]

The Core Issue: Benzaldehydes do not merely "spoil"; they undergo radical autoxidation .[1] This is a chain reaction where the aldehyde converts to a peracid (3-(4-ethoxyphenyl)perbenzoic acid), which then reacts with a second molecule of aldehyde to produce two molecules of the corresponding carboxylic acid.[1]

Why this matters:

  • Stoichiometry drift: Your calculated molecular weight becomes irrelevant as the sample converts to acid.[1]

  • Catalyst poisoning: If used in subsequent metal-catalyzed couplings, the carboxylic acid byproduct can chelate Pd or Ni catalysts, killing reactivity.[1]

The Mechanism: Why is this happening?

To stop the oxidation, you must understand the enemy.[1] It is not a simple addition of oxygen; it is a radical chain mechanism initiated by light (hν) or trace transition metals.[1]

Diagram 1: The Autoxidation Cycle[1]

AutoxidationAldehydeAldehyde (R-CHO)RadicalAcyl Radical (R-C•=O)Aldehyde->Radical InitiationPeroxyRadPeroxy Radical (R-C(O)OO•)Radical->PeroxyRad + O2 (Fast)PeracidPerbenzoic Acid (R-C(O)OOH)PeroxyRad->Peracid + Aldehyde (H-abstraction)Peracid->Radical Regenerates RadicalAcidBenzoic Acid (R-COOH)Peracid->Acid + Aldehyde (Redox)InitiatorInitiator (Light/Trace Metal)Initiator->Aldehyde H-abstraction

Caption: The radical chain mechanism. Note that one radical can convert thousands of aldehyde molecules before termination.[1]

Storage & Handling Protocols

Protocol A: The "Gold Standard" Storage (Long-Term)

For storage > 1 week.

  • Container: Use amber glass vials with Teflon-lined caps. Never use polyethylene (plastic) bottles; oxygen diffuses through plastic over time.[1]

  • Atmosphere: Purge the headspace with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and forms a "blanket" over the solid/liquid surface.[1]
    
  • Temperature: Store at -20°C .

    • Reasoning: Autoxidation has an activation energy.[1][2] Lowering temperature significantly reduces the rate of the propagation step.[1]

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

Protocol B: Active Use Handling

For daily use on the bench.

VariableRecommendationWhy?
State Keep as SolidSolids have lower surface area for

contact than liquids.[1] If it's an oil, crystallize it if possible.[1]
Solvents Degassed AnhydrousDissolved

in solvents is the primary initiator.[1] Sparge solvents with

for 15 mins before dissolving the aldehyde.[1]
Additives BHT (0.1%)Butylated hydroxytoluene acts as a radical scavenger.[1] It sacrifices itself to stop the chain reaction (See FAQ).

Troubleshooting Guide

Issue 1: "My sample has turned into a white solid or has white crust."

Diagnosis: Significant oxidation to 3-(4-ethoxyphenyl)benzoic acid.[1] The Fix (Acid Removal): Do not discard.[1] The acid is easily removed due to its acidity (

1
  • Dissolve the impure aldehyde in Ethyl Acetate or Dichloromethane .[1]

  • Wash the organic layer 2x with Saturated Aqueous

    
      (Sodium Bicarbonate).[1]
    
    • Mechanism:[1][2][3][4][5] The bicarbonate deprotonates the benzoic acid, moving it into the water layer as the sodium salt.[1] The aldehyde remains in the organic layer.[1]

  • Wash 1x with Brine.[1]

  • Dry over

    
     and concentrate.
    
Issue 2: "I need ultra-high purity (>99%) for a sensitive reaction."

Diagnosis: Simple washing isn't enough; you need to remove non-acid impurities (oligomers).[1] The Fix (Bisulfite Adduct Purification): This protocol uses the reversible formation of a water-soluble bisulfite adduct.[1]

Diagram 2: Bisulfite Purification Workflow

BisulfiteCrudeCrude Mixture(Aldehyde + Impurities)BisulfiteAdd Sat. NaHSO3(Excess)Crude->BisulfiteSeparationPhase SeparationBisulfite->SeparationOrgLayerOrganic Layer(Contains Impurities)Separation->OrgLayer DiscardAqLayerAqueous Layer(Contains Aldehyde-Bisulfite Adduct)Separation->AqLayer KeepRegenAdd Base (NaOH/NaHCO3)pH > 10AqLayer->Regen HydrolysisFinalPure AldehydeRegen->Final Extract & Dry

Caption: The "Reset Button."[1] Only aldehydes form the water-soluble adduct; impurities are washed away.

Step-by-Step Bisulfite Protocol:

  • Dissolve crude material in a minimal amount of Ethanol.[1]

  • Add excess saturated Sodium Bisulfite (

    
    )  solution. Shake vigorously.
    
  • A white precipitate (the adduct) may form.[1] If so, filter and wash with ether.[1] If not (soluble), wash the aqueous layer with ether to remove impurities.[1]

  • Regeneration: Treat the solid or aqueous layer with

    
     or 
    
    
    until basic (pH > 10).[1]
  • Extract the liberated aldehyde into ether/DCM.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., in DMSO or DMF)? A: Not recommended for long periods. While convenient, organic solvents dissolve oxygen much better than water does.[1] Unless the solution is degassed and stored in a sealed ampoule, the oxidation rate in solution is often faster than in the solid state.[1]

Q: Will adding BHT interfere with my next reaction? A: Rarely. BHT is used at very low concentrations (0.1 mol%).[1] Most reactions (reductive amination, Wittig, oxidation) are unaffected.[1] However, if you are performing a radical-mediated reaction , you must remove the BHT (pass through a short silica plug) immediately before use.[1]

Q: My aldehyde is an oil, but the literature says it should be a solid. Is it pure? A: Likely not. Impurities (especially the autoxidation product, benzoic acid) acts as a melting point depressant.[1] A "supercooled liquid" state is common for biaryl aldehydes.[1] Try scratching the glass with a spatula or seeding with a crystal to induce solidification.[1]

Q: Does the ethoxy group make it more or less stable than plain benzaldehyde? A: Slightly more prone to initial electron transfer, but generally similar. The ethoxy group is an Electron Donating Group (EDG).[1] While EDGs can stabilize the intermediate radical, the primary driver is the C-H bond strength of the formyl group.[1] Treat it with the same caution as any electron-rich benzaldehyde.[1]

References

  • Mechanistic Insight: Ingold, K. U.[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no.[1] 6, 1961, pp. 563–589.[1] Link[1]

  • Purification Protocol: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[1] (Standard Reference for Bisulfite Adduct purification).

  • Aldehyde Paradox: Bowman, D. F., et al.[1] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3][6] Nature Communications, vol. 5, 3332, 2014.[1][6] Link[1]

  • Handling Standards: "Best practices for handling and storing volatile aldehyde standards." BenchChem Technical Support, 2025.[1][7] Link[1]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum Analysis of 3-(4-Ethoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Ethoxyphenyl)benzaldehyde, a biaryl compound of interest in synthetic and medicinal chemistry. Moving beyond a simple data report, this document serves as a comparative guide, juxtaposing theoretical predictions with experimental considerations. We will explore the causal factors behind chemical shifts and coupling patterns, present a self-validating experimental protocol, and offer insights grounded in established spectroscopic principles.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structural integrity of a synthesized molecule is fundamentally verified through spectroscopic analysis, with ¹H NMR being the primary tool for organic chemists. The structure of 3-(4-Ethoxyphenyl)benzaldehyde, with its distinct electronic environments, gives rise to a predictable yet nuanced ¹H NMR spectrum. The molecule can be dissected into three key regions: the ethoxy group, the para-substituted ethoxyphenyl ring, and the meta-substituted benzaldehyde ring.

Molecular Structure and Proton Labeling:

(Note: A simplified 2D representation is used for clarity. The proton labels correspond to the analysis below.)

Predicted Spectral Features:

  • Aldehyde Proton (Hₐ): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group (C=O).[1][2] It is expected to appear as a sharp singlet in the far downfield region of the spectrum, typically between δ 9.9-10.1 ppm .[3][4] Its integration value will be 1H.

  • Benzaldehyde Ring Protons (Hᵦ, Hₑ, Hբ, Hₐ): This aromatic system is 1,3-disubstituted, leading to four distinct proton signals in the aromatic region (δ 7.0-8.5 ppm).

    • Hᵦ (Proton at C2): Positioned between two electron-withdrawing/meta-directing groups (aldehyde and the phenyl substituent), this proton is expected to be the most deshielded of the ring protons. It will likely appear as a singlet or a narrow triplet due to small meta-couplings.

    • Hₑ, Hբ, Hₐ (Protons at C6, C4, C5): These protons will exhibit complex splitting patterns due to both ortho- and meta-coupling.[5][6] For instance, Hₑ will be a doublet of doublets, coupled to both Hբ (ortho, J ≈ 7-10 Hz) and Hᵦ (meta, J ≈ 2-3 Hz). The aldehyde group's influence will shift these protons downfield compared to unsubstituted benzene.[3]

  • Ethoxyphenyl Ring Protons (Hₕ, Hᵢ): This is a classic 1,4-disubstituted (para) aromatic system. Due to the ring's symmetry, the four protons give rise to two distinct signals, appearing as two doublets in an AA'BB' system.[7]

    • Hᵢ (Protons ortho to Ethoxy): The ethoxy group is electron-donating, shielding these adjacent protons. They will appear as a doublet further upfield in the aromatic region, typically around δ 6.9-7.2 ppm .

    • Hₕ (Protons meta to Ethoxy): These protons are ortho to the benzaldehyde-substituted ring and will appear as a doublet slightly downfield from Hᵢ, likely in the δ 7.4-7.6 ppm range.

  • Ethoxy Group Protons (Hⱼ, Hₖ):

    • Methylene Protons (-OCH₂-, Hⱼ): These protons are adjacent to an oxygen atom, causing a significant downfield shift. They will be split into a quartet by the three neighboring methyl protons (n+1=4).[8] Expect this signal around δ 4.0-4.2 ppm .

    • Methyl Protons (-CH₃, Hₖ): These protons are in a standard alkyl environment but are weakly influenced by the nearby oxygen. They will be split into a triplet by the two neighboring methylene protons (n+1=3). This signal will be the most upfield, appearing around δ 1.4-1.6 ppm .[1]

Experimental Protocol: A Self-Validating Methodology

The integrity of NMR data is contingent upon meticulous sample preparation and standardized acquisition parameters. This protocol is designed to minimize artifacts and ensure reproducibility.

Step-by-Step Protocol:

  • Sample Preparation:

    • Purity Check: Ensure the 3-(4-Ethoxyphenyl)benzaldehyde sample is of high purity (>98%), as impurities will introduce extraneous peaks and complicate analysis. A preliminary check via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

    • Mass Measurement: Accurately weigh 5-10 mg of the solid sample. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[9][10]

    • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[3] It is crucial to use a solvent from a fresh or properly sealed container to minimize water contamination. The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[11][12][13]

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Internal Standard: Use a solvent containing a known internal standard, such as 0.03-0.05% v/v Tetramethylsilane (TMS). TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are calibrated.[3][14]

    • Transfer & Filtration: Transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Shimming: Before acquisition, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). Poor shimming results in broad, distorted peaks.[5]

    • Locking: The spectrometer's lock system will use the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.[15]

    • Acquisition Parameters: Standard ¹H acquisition parameters are generally sufficient. This includes a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a high signal-to-noise ratio.

Data Analysis and Interpretation: A Comparative Approach

This section compares the predicted spectral data with a set of hypothetical experimental results, demonstrating the analytical workflow.

Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Data for 3-(4-Ethoxyphenyl)benzaldehyde in CDCl₃

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted IntegrationHypothetical δ (ppm)Hypothetical MultiplicityIntegrationAssignment
Hₖ1.4 - 1.6Triplet (t)3H1.44t3HEthoxy -CH₃
Hⱼ4.0 - 4.2Quartet (q)2H4.12q2HEthoxy -OCH₂-
Hᵢ6.9 - 7.2Doublet (d)2H7.01d2HProtons ortho to -OEt
Hₕ7.4 - 7.6Doublet (d)2H7.58d2HProtons meta to -OEt
~7.6Triplet (t)1H7.62t1HBenzaldehyde C5-H
Hₐ~7.8Doublet (d)1H7.85d1HBenzaldehyde C4-H
Hᵦ>7.9Singlet (s)1H7.95s1HBenzaldehyde C2-H
Hₑ>7.9Doublet (d)1H8.05d1HBenzaldehyde C6-H
Hₐ9.9 - 10.1Singlet (s)1H10.03s1HAldehyde -CHO

Interpretation of Hypothetical Data:

  • Integration: The first step is to verify the integration ratios. The experimental data shows relative integrals of 3:2:2:2:1:1:1:1:1, which perfectly matches the 14 protons of the molecule, confirming the presence of all expected proton sets.[14]

  • Signal Assignment (Upfield to Downfield):

    • δ 1.44 ppm (t, 3H) & δ 4.12 ppm (q, 2H): This classic triplet-quartet pattern is unequivocally assigned to the ethoxy group (-OCH₂CH₃). The upfield triplet corresponds to the methyl protons (Hₖ), and the downfield quartet to the methylene protons (Hⱼ).

    • δ 7.01 ppm (d, 2H) & δ 7.58 ppm (d, 2H): These two doublets, each integrating to 2H, are characteristic of a para-substituted benzene ring. The more shielded doublet at 7.01 ppm is assigned to the protons ortho to the electron-donating ethoxy group (Hᵢ), while the doublet at 7.58 ppm is assigned to the protons meta to it (Hₕ).

    • δ 7.62 to 8.05 ppm: This cluster of signals belongs to the four protons on the benzaldehyde ring. Their specific assignment requires analyzing their coupling constants and relative positions. The singlet at 7.95 ppm is likely Hᵦ, as it has no ortho neighbors. The remaining signals can be assigned through 2D NMR experiments like COSY, but based on predicted deshielding, the signal at 8.05 ppm is a strong candidate for Hₑ, which is ortho to the aldehyde.

    • δ 10.03 ppm (s, 1H): This singlet, located far downfield and integrating to one proton, is the unmistakable signature of the aldehyde proton (Hₐ).[2][3]

Workflow Visualization

The logical flow from sample to structure can be visualized as follows.

NMR_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_ver Phase 4: Structural Verification P1 Weigh Pure Compound (5-10 mg) P2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3 with TMS) P1->P2 P3 Filter into High-Quality NMR Tube P2->P3 A1 Insert Sample into Spectrometer (>400 MHz) P3->A1 A2 Lock & Shim A1->A2 A3 Acquire 1H Spectrum (8-16 Scans) A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Baseline Correction & Reference to TMS (0 ppm) D1->D2 D3 Integrate Peaks D2->D3 D4 Peak Picking & Analysis (Chemical Shift, Multiplicity) D3->D4 V1 Compare Experimental Data with Theoretical Prediction D4->V1 V2 Assign All Signals V1->V2 V3 Confirm Structure of 3-(4-Ethoxyphenyl)benzaldehyde V2->V3

Caption: Workflow for ¹H NMR analysis, from sample preparation to final structure verification.

Conclusion

The ¹H NMR spectrum of 3-(4-Ethoxyphenyl)benzaldehyde is a rich source of structural information. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the unambiguous assignment of all proton signals. The clear separation of the ethoxy group signals, the distinct patterns of the two aromatic rings, and the characteristic downfield shift of the aldehyde proton collectively provide a unique spectral fingerprint. This guide demonstrates that by understanding the underlying principles of NMR and adhering to meticulous experimental practice, researchers can confidently validate the structure of complex organic molecules, ensuring the integrity of their scientific findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kuchar, M., et al. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ACD/Labs. (2021). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shift d H of the benzaldehyde proton (C-HO) in ILs. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl₃) spectra of 4-ethoxy-3-methoxy benzaldehyde. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

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  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

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Sources

Comparative Analysis of Mass Spectrometric Fragmentation: Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biaryl aldehydes (e.g., biphenyl-carboxaldehydes) are critical intermediates in the synthesis of angiotensin II receptor blockers (ARBs) and liquid crystal materials. Their structural elucidation is often complicated by isomeric similarity (ortho vs. meta vs. para).

This guide provides a technical comparison of mass spectrometric behaviors, specifically contrasting Electron Impact (EI) and Electrospray Ionization (ESI) modes.[1] It focuses on the mechanistic "ortho-effect" as a primary tool for isomeric differentiation, moving beyond simple molecular weight confirmation to structural validation.

Part 1: Ionization Source Comparison (EI vs. ESI)

The choice of ionization source dictates the depth of structural information obtained. For biaryl aldehydes, EI is the gold standard for structural fingerprinting, while ESI is preferred for molecular weight confirmation and purity analysis in biological matrices.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV). Imparts high internal energy.Soft Ionization . Low internal energy transfer.
Primary Signal Fragment ions dominate.

often visible but variable.

or

adducts dominate.
Fragmentation Extensive. Diagnostic for isomers (Ortho/Para).Minimal in source. Requires CID (MS/MS) to generate fragments.
Applicability Best for non-polar/volatile biaryl aldehydes (GC-MS).Best for polar derivatives or biological metabolites (LC-MS).
Key Limitation Sample must be thermally stable and volatile."Clean" spectra may hide structural isomers without MS/MS.

Part 2: Mechanistic Deep Dive & Fragmentation Pathways

Understanding the causality of fragmentation allows for the prediction of spectral patterns. Biaryl aldehydes undergo two primary fragmentation pathways under EI conditions:


-Cleavage  and Decarbonylation .
-Cleavage (Formation of Acylium Ion)

The radical cation located on the carbonyl oxygen induces homolytic cleavage of the adjacent bond.

  • Pathway:

    
    
    
  • Result: A strong

    
     peak. This is characteristic of aromatic aldehydes due to the stability of the benzoyl-type cation.
    
Decarbonylation (Loss of CO)

Following


-cleavage, the acylium ion often ejects a neutral carbon monoxide molecule.
  • Pathway:

    
    
    
  • Result: A peak at

    
     (if H is lost first) or direct loss of CHO 
    
    
    
    .[2] For biphenyl systems, this results in a phenyl-cation-like species (m/z 153 for biphenyl-carboxaldehyde).
Diagram 1: Fragmentation Logic of Biaryl Aldehydes

Fragmentation M Molecular Ion (M+) m/z 182 M_1 Acylium Ion (M-H) m/z 181 M->M_1 - H• (alpha-cleavage) M_29 Phenyl/Biaryl Cation (M-CHO) m/z 153 M->M_29 - CHO• Fluorene Fluorenyl Cation (Ortho Only) m/z 165 M->Fluorene - OH• (Ortho Effect) M_1->M_29 - CO (Decarbonylation)

Figure 1: Fragmentation tree for Biphenyl-carboxaldehyde (MW 182).[3] The green path represents the isomer-specific "Ortho Effect."

Part 3: Isomeric Differentiation (The "Ortho Effect")

The most critical application of MS for these compounds is distinguishing the 2-formyl (ortho) isomer from the 3-formyl (meta) and 4-formyl (para) isomers.

The Mechanism of Differentiation
  • Meta/Para Isomers: The aldehyde group is distant from the second phenyl ring. They follow the standard aromatic aldehyde pattern:

    • Base Peak: Often m/z 182 (

      
      ) or 181 (
      
      
      
      ).
    • Major Fragment: m/z 153 (

      
      ).
      
  • Ortho Isomer (2-Biphenylcarboxaldehyde): The proximity of the aldehyde oxygen to the ortho-position of the adjacent phenyl ring facilitates a cyclization reaction.

    • Mechanism: Intramolecular hydrogen abstraction or direct interaction leads to the loss of a hydroxyl radical (

      
      ) or water (
      
      
      
      ), often forming a stable Fluorenyl Cation (m/z 165).
    • Diagnostic Signal: Presence of m/z 165 or m/z 164 is a positive identifier for the ortho isomer.

Table 2: Diagnostic Ions for Isomer Identification
IsomerKey Ion (m/z)Relative AbundanceStructural Interpretation
Para (4-formyl) 181 (

)
High (Base Peak)Stable acylium ion; no steric interference.
Para (4-formyl) 153 (

)
ModerateLoss of CO from acylium.
Ortho (2-formyl) 181 (

)
Low/ModerateCompeting ortho-pathways reduce acylium stability.
Ortho (2-formyl) 165 (

)
Diagnostic Formation of Fluorenyl Cation (Cyclization).
Ortho (2-formyl) 152-153ModerateStandard fragmentation still occurs.

Part 4: Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS (Structural Elucidation)

Best for: Initial identification and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of biaryl aldehyde in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source (EI): 70 eV, 230°C.

  • Scan Range: m/z 50–350.

Protocol B: LC-MS/MS (Quantification in Matrix)

Best for: Biological samples where thermal degradation is a risk.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example for Biphenyl-4-carboxaldehyde):

    • Quantifier: 183.1

      
       155.1 (Loss of CO).
      
    • Qualifier: 183.1

      
       127.1 (Ring fragmentation).
      
    • Note: ESI produces

      
       (m/z 183). Collision Energy (CE) must be optimized (typically 15-25 eV) to induce the fragmentation seen naturally in EI.
      
Diagram 2: Analytical Workflow

Workflow Sample Biaryl Sample Choice Select Method Sample->Choice GC GC-EI-MS (Structure) Choice->GC Volatile/Pure LC LC-ESI-MS (Purity/Bio) Choice->LC Polar/Matrix Analysis_GC Check m/z 165 (Ortho Effect?) GC->Analysis_GC Analysis_LC Monitor [M+H]+ m/z 183 LC->Analysis_LC

Figure 2: Decision matrix for selecting the appropriate ionization technique.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Biphenylcarboxaldehyde. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aldehydes). [Link]

  • Costa, P., et al. (2015). The Fluorenyl Cation.[4] Angewandte Chemie International Edition.[4] (Demonstrates the stability of the fluorenyl cation, supporting the ortho-effect mechanism). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.